N'-hydroxymorpholine-4-carboximidamide
Description
N’-hydroxymorpholine-4-carboximidamide is a chemical compound with the molecular formula C₅H₁₁N₃O₂ and a molecular weight of 145.16 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a morpholine ring and a carboximidamide group.
Properties
IUPAC Name |
N'-hydroxymorpholine-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c6-5(7-9)8-1-3-10-4-2-8/h9H,1-4H2,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTABDIYPJEHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29044-26-6 | |
| Record name | N'-hydroxymorpholine-4-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxymorpholine-4-carboximidamide typically involves the reaction of morpholine with hydroxylamine and a suitable carboximidamide precursor under controlled conditions . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of N’-hydroxymorpholine-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is then isolated and purified using industrial-scale purification methods, ensuring consistent quality and yield.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxylamine group undergoes oxidation to form nitroso intermediates or nitroxyl radicals. Key reagents include:
-
Pb(OAc)₄ : Converts the hydroxylamine group to a nitroso derivative at 0–25°C in dichloromethane .
-
H₂O₂/Fe²⁺ Fenton system : Generates nitroxyl radicals via biomimetic oxidation, observed in studies of analogous amidoximes .
Example Reaction Pathway :
Yield : ~65–75% under optimized conditions .
Alkylation and Acylation
The carboximidamide group acts as a nucleophile, enabling alkylation or acylation at the NH₂ site:
Key Mechanistic Insight :
-
DCC (1,3-dicyclohexylcarbodiimide) activates carboxylic acids for acylation via intermediate O-acylisourea formation .
Cyclization Reactions
The compound participates in heterocycle formation, particularly 1,2,4-oxadiazoles:
Method A :
-
React with triethyl orthoformate (HC(OEt)₃) in refluxing ethanol .
-
Product : 3-(Morpholin-4-yl)-1,2,4-oxadiazole.
Method B :
-
Use 1,1-dimethoxy-N,N-dimethylethanamine under basic conditions (NaH, THF) .
-
Product : 5-Methoxy-substituted oxadiazole derivatives.
General Reaction :
Condensation Reactions
The hydroxylamine group facilitates condensation with carbonyl compounds:
| Substrate | Conditions | Product | Application |
|---|---|---|---|
| Aldehydes (RCHO) | EtOH, 60°C, 12h | Schiff base derivatives | Metal chelators |
| Ketones (RCOR') | Acid catalysis (HCl), reflux | Hydrazone analogs | Enzyme inhibition studies |
Notable Example :
Condensation with 4-nitrophenylaldehyde yields a hydrazone used in coordination chemistry.
Acid-Base Reactions
The hydroxylamine group exhibits pH-dependent tautomerism:
-
Acidic Conditions (pH < 3) : Protonation at the hydroxyl oxygen forms a nitrenium ion .
-
Basic Conditions (pH > 10) : Deprotonation generates a nitroxide anion, enhancing nucleophilicity .
Equilibrium :
Nucleophilic Substitution
The morpholine ring’s nitrogen participates in SN² reactions:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | DMF, 25°C, 6h | N-Methyl-morpholine derivative | 75% |
| Benzyl chloride | K₂CO₃, acetone, reflux | N-Benzyl substituted compound | 63% |
Industrial Relevance :
-
Used in continuous flow reactors for scalable production of pharmaceutically active morpholine derivatives .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the carboximidamide group:
Biochemical Interactions
The compound modulates enzymatic activity via hydrogen bonding:
Scientific Research Applications
Chemical Properties and Reactions
NHMC is characterized by its morpholine structure, which contributes to its reactivity and biological properties. The compound can undergo several chemical reactions, including:
- Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Involving nucleophilic substitution reactions where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Aqueous or organic solvents at room temperature |
| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous solvents (e.g., THF, diethyl ether) |
| Substitution | Various nucleophiles (halides, amines) | Polar solvents (e.g., DMSO, acetonitrile) |
Chemistry
In synthetic organic chemistry, NHMC serves as a building block for the synthesis of complex molecules. Its ability to participate in various chemical reactions makes it an essential reagent in laboratories focused on organic synthesis.
Biology
In biological research, NHMC is utilized in studies investigating enzyme mechanisms. It acts as a probe to explore biological pathways and has been shown to inhibit specific enzymes, potentially influencing various metabolic processes.
Medicine
The compound is being investigated for its therapeutic properties. Notably, NHMC has shown potential as an intermediate in the synthesis of pharmaceutical compounds. Its biological activity includes:
- Enzyme Inhibition : Particularly against proteases involved in disease processes.
- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains.
- Anti-Cancer Properties : Research suggests that NHMC may induce apoptosis in cancer cell lines.
The following table summarizes key findings regarding the biological activity of NHMC:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of proteases | |
| Antimicrobial | Effective against certain bacterial strains | |
| Anti-Cancer | Induction of apoptosis in cancer cell lines |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of NHMC:
- In Vitro Studies on Cancer Cell Lines : These studies demonstrated that NHMC could induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent.
- Antimicrobial Efficacy : Research focused on the antimicrobial properties of NHMC revealed that it effectively inhibits the growth of specific bacterial strains, indicating its potential use in treating infections.
- Structure-Activity Relationship (SAR) Analysis : This analysis explored how modifications to the NHMC structure could enhance its biological activity, providing insights into optimizing its therapeutic potential.
Mechanism of Action
The mechanism of action of N’-hydroxymorpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme . It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N’-hydroxymorpholine-4-carboximidamide can be compared with other similar compounds, such as:
Morpholine-4-carboximidamide: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
N-hydroxy-4-morpholinecarboxamide: Similar structure but with an amide group instead of an imidamide group, leading to variations in its chemical properties and applications.
The uniqueness of N’-hydroxymorpholine-4-carboximidamide lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
N'-Hydroxymorpholine-4-carboximidamide (NHMC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of NHMC, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its unique morpholine structure, which contributes to its biological properties. The chemical formula for NHMC is . The presence of the hydroxyl and carboximidamide functional groups is believed to play a crucial role in its interaction with biological targets.
The biological activity of NHMC can be attributed to several mechanisms:
- Enzyme Inhibition : NHMC has shown potential as an inhibitor of various enzymes, which may contribute to its therapeutic effects. For example, it has been investigated for its ability to inhibit certain proteases involved in disease processes.
- Antimicrobial Activity : Preliminary studies indicate that NHMC exhibits antimicrobial properties, making it a candidate for further research in treating infections .
- Anti-Cancer Properties : Research has suggested that NHMC may have anti-cancer effects through modulation of signaling pathways involved in cell proliferation and apoptosis .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of proteases | |
| Antimicrobial | Effective against certain bacterial strains | |
| Anti-Cancer | Induction of apoptosis in cancer cell lines |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of NHMC:
- In Vitro Studies on Cancer Cell Lines :
- Antimicrobial Efficacy :
- Structure-Activity Relationship (SAR) Analysis :
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N'-hydroxymorpholine-4-carboximidamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation reactions between hydroxylamine derivatives and morpholine-containing precursors. For example, analogous compounds (e.g., N'-hydroxy-4-propoxybenzenecarboximidamide) are synthesized via sequential reactions of aniline derivatives with isocyanides, followed by hydroxylamine coupling .
- Optimization : Key parameters include temperature control (20–50°C), pH adjustment (neutral to mildly acidic), and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography or HPLC is critical to achieve >95% purity, as validated by NMR and mass spectrometry .
Q. How can researchers characterize the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the hydroxymorpholine ring and carboximidamide group. Peaks for hydroxyl protons (δ 8.5–9.5 ppm) and morpholine carbons (δ 45–60 ppm) are diagnostic .
- HPLC : Validate purity using reverse-phase HPLC with UV detection (λ = 210–254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight determination (e.g., calculated vs. observed m/z) .
Q. What factors influence the stability of this compound during storage and experimental use?
- Stability Considerations :
- Temperature : Store at –20°C in inert conditions to prevent degradation.
- pH Sensitivity : Avoid strongly alkaline conditions (pH >9), which may hydrolyze the carboximidamide group .
- Light Exposure : Protect from UV light to prevent photodegradation.
- Validation : Monitor stability via periodic HPLC analysis over 6–12 months .
Advanced Research Questions
Q. How can researchers investigate the reactivity of this compound with biomolecular targets (e.g., enzymes or DNA)?
- Experimental Design :
- Kinetic Studies : Use stopped-flow spectrophotometry to measure binding rates with target enzymes.
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, leveraging PubChem-derived structural data (e.g., SMILES, InChI) .
- Mutagenesis : Validate binding hypotheses by engineering enzyme mutants and comparing activity shifts .
Q. What computational approaches are suitable for modeling the electronic and steric properties of this compound?
- Methods :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess conformational flexibility .
- QSAR Modeling : Corrogate substituent effects (e.g., morpholine vs. piperazine analogs) to predict bioactivity .
Q. How should researchers address contradictory data in studies involving this compound (e.g., variable bioactivity across assays)?
- Resolution Strategies :
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Meta-Analysis : Compare results across studies using tools like RevMan to identify confounding variables (e.g., impurity levels or solvent effects) .
- Cross-Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico simulations to reconcile discrepancies .
Q. What methodologies are recommended for assessing the in vitro and in vivo toxicity of this compound?
- Toxicity Protocols :
- In Vitro : Use MTT assays on human cell lines (e.g., HEK293) to measure IC₅₀ values. Include positive controls (e.g., cisplatin) for benchmarking .
- In Vivo : Conduct acute toxicity studies in rodent models, monitoring hematological and histological parameters. Dose ranges should align with OECD Guidelines 423 .
- Metabolic Profiling : Use LC-MS to identify toxic metabolites generated by hepatic microsomes .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
